Potassium ferric ethylenediaminetetraacetate

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of potassium ferric ethylenediaminetetraacetate follows established International Union of Pure and Applied Chemistry nomenclature conventions for coordination compounds. The official International Union of Pure and Applied Chemistry name for this compound is potassium [N,N'-ethylenebis[N-(carboxymethyl)glycinato]-N,N',O,O',ON,ON']ferrate(1-). This comprehensive nomenclature reflects the complex coordination environment surrounding the iron(III) center, specifically indicating the hexadentate nature of the ethylenediaminetetraacetate ligand system.

Alternative systematic names documented in chemical databases include ferrate(1-), [N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, potassium (1:1), (OC-6-21)-. The stereochemical descriptor (OC-6-21) provides crucial information about the octahedral coordination geometry and the specific spatial arrangement of ligands around the central iron atom. This notation system ensures unambiguous identification of the compound's three-dimensional structure and coordination environment.

The Chemical Abstracts Service registry number 54959-35-2 serves as the primary identifier for this compound in chemical databases and literature. Additional regulatory identifiers include the European Community number 259-411-0, which facilitates identification within European chemical registration systems. These standardized identification systems ensure consistent referencing across scientific literature and regulatory documentation.

The systematic naming also encompasses various structural descriptors that highlight the coordination bonding patterns. The designation of kappa notation (κN, κO) in the International Union of Pure and Applied Chemistry name specifically indicates which atoms of the ethylenediaminetetraacetate ligand are directly coordinated to the iron center, providing essential information about the bonding connectivity and coordination sphere geometry.

Molecular Formula and Stoichiometric Configuration

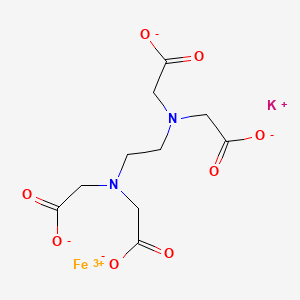

The molecular formula of this compound is definitively established as C₁₀H₁₂FeKN₂O₈, representing a precise stoichiometric arrangement of constituent atoms. This formula indicates the presence of ten carbon atoms, twelve hydrogen atoms, one iron atom, one potassium atom, two nitrogen atoms, and eight oxygen atoms within the molecular structure. The molecular weight has been consistently reported as 383.16 atomic mass units, providing a reliable parameter for analytical identification and quantitative analysis.

The stoichiometric configuration reveals a 1:1:1 molar ratio between the potassium cation, iron(III) center, and ethylenediaminetetraacetate ligand. This configuration is represented by the general formula K[Fe(ethylenediaminetetraacetate)], where the ethylenediaminetetraacetate acts as a hexadentate chelating agent coordinating through four carboxylate oxygen atoms and two amine nitrogen atoms. The overall charge balance is maintained through the +1 charge of potassium balancing the -1 charge of the ferrate complex anion.

Detailed analysis of the stoichiometric relationships within the complex reveals that the ethylenediaminetetraacetate ligand contributes a -4 charge through its four deprotonated carboxyl groups, while the iron(III) center contributes a +3 charge. This charge distribution results in a net -1 charge for the complex anion, which is neutralized by the potassium cation. The hydrogen atoms in the molecular formula are primarily associated with the ethylene backbone and the coordinated portions of the ligand system.

| Component | Formula | Charge | Quantity |

|---|---|---|---|

| Potassium | K⁺ | +1 | 1 |

| Iron(III) | Fe³⁺ | +3 | 1 |

| Ethylenediaminetetraacetate | C₁₀H₁₂N₂O₈⁴⁻ | -4 | 1 |

| Net Complex | [FeC₁₀H₁₂N₂O₈]⁻ | -1 | 1 |

The stoichiometric configuration also determines the coordination number of the iron center, which is six in this octahedral complex. This coordination number is achieved through the hexadentate binding mode of the ethylenediaminetetraacetate ligand, creating a highly stable chelate structure with multiple ring formations.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic investigations of this compound and related iron(III)-ethylenediaminetetraacetate complexes have provided detailed insights into the three-dimensional molecular architecture. The crystal structure analysis reveals that the iron(III) center adopts an octahedral coordination geometry, consistent with the d⁵ electronic configuration of high-spin iron(III). X-ray diffraction studies of similar iron(III)-ethylenediaminetetraacetate complexes demonstrate specific bond distances and angles that characterize the coordination environment.

In related crystallographic studies of [Fe(Hedta)(H₂O)] complexes, where Hedta represents mono-protonated ethylenediaminetetraacetic acid, the crystal data showed monoclinic space group P2₁/c with specific unit cell parameters. The octahedral structure features the ethylenediaminetetraacetate ligand serving as a pentadentate chelator with one coordination site occupied by a water molecule. These structural insights provide valuable context for understanding the coordination behavior in the fully deprotonated this compound complex.

The three-dimensional conformation reveals that the ethylenediaminetetraacetate ligand wraps around the iron(III) center, creating a cage-like structure with significant geometric constraints imposed by the ethylene backbone. Advanced spectroscopic techniques, including X-ray absorption spectroscopy and resonant inelastic X-ray scattering, have revealed the electronic structure and bonding characteristics of the iron-ethylenediaminetetraacetate system. These studies demonstrate mixing of nitrogen lone pair orbitals with iron d-orbitals, specifically the dz², dx²-y², and dxy orbitals, resulting in formation of iron-nitrogen sigma bonds.

| Structural Parameter | Value | Reference Complex |

|---|---|---|

| Iron-Nitrogen Bond Distance | 2.152-2.237 Å | [Fe(Hedta)(H₂O)] |

| Iron-Oxygen Bond Distance | 2.032-2.098 Å | [Fe(Hedta)(H₂O)] |

| Coordination Number | 6 | Octahedral |

| Space Group | P2₁/c | Related complexes |

The crystallographic analysis also reveals important information about the rigidity and flexibility of the ethylenediaminetetraacetate framework when coordinated to iron(III). The short ethylene backbone of ethylenediaminetetraacetate does not permit ideal 90° bond angles typically observed in octahedral complexes, resulting in distorted coordination geometry. This distortion is accommodated through specific adjustments in bond lengths and angles that maintain overall stability while relieving steric strain.

Coordination Geometry and Ligand Binding Modes

The coordination geometry of this compound is fundamentally characterized by an octahedral arrangement around the central iron(III) atom. The ethylenediaminetetraacetate ligand functions as a hexadentate chelating agent, utilizing all six of its potential coordination sites to bind to the iron center. This binding mode involves coordination through two nitrogen atoms from the ethylenediamine backbone and four oxygen atoms from the carboxylate groups, creating a highly stable chelate complex with multiple five-membered ring systems.

The specific ligand binding modes in iron(III)-ethylenediaminetetraacetate complexes have been extensively studied through various spectroscopic and crystallographic techniques. Research utilizing X-ray absorption and resonant inelastic X-ray scattering has revealed that the nitrogen lone pair orbitals mix with specific iron d-orbitals, particularly the dz², dx²-y², and dxy orbitals, forming strong iron-nitrogen sigma bonds. The carboxylate oxygen atoms contribute through their interaction with both in-plane and out-of-plane lone pair orbitals, accessing additional d-orbitals including dxz and dyz.

Comparative structural analysis of iron(III) complexes with ethylenediaminetetraacetate-type ligands demonstrates that the equatorial iron-oxygen bonds are typically shorter than the axial bonds. This pattern is attributed to the relatively large size of the iron(III) ion and the lack of significant angular dependence of ligand field stabilization for high-spin d⁵ electronic configuration. In the [Fe(Hedta)(H₂O)] complex, detailed bond distance measurements show iron-nitrogen distances ranging from 2.152 to 2.237 Å and iron-oxygen distances from 2.032 to 2.098 Å.

| Coordination Site | Ligand Atom | Typical Bond Distance | Bond Type |

|---|---|---|---|

| Equatorial | N (amine) | 2.15-2.24 Å | σ-bond |

| Equatorial | O (carboxylate) | 2.03-2.07 Å | σ-bond |

| Axial | O (carboxylate) | 2.08-2.10 Å | σ-bond |

The coordination geometry is significantly influenced by the steric constraints imposed by the ethylene backbone of the ethylenediaminetetraacetate ligand. These constraints result in deviation from ideal octahedral angles and contribute to the overall stability of the complex through the chelate effect. The multiple ring formations created by the hexadentate coordination mode provide exceptional thermodynamic stability, making iron(III)-ethylenediaminetetraacetate complexes particularly robust under various solution conditions.

The ligand field effects in iron(III)-ethylenediaminetetraacetate complexes are also notable for their impact on electronic structure and spectroscopic properties. The high-spin configuration of iron(III) in these complexes results in specific magnetic and optical properties that distinguish them from low-spin iron complexes. The coordination geometry facilitates efficient overlap between ligand orbitals and metal d-orbitals, contributing to the strong binding affinity observed for ethylenediaminetetraacetate with iron(III) ions.

Comparative Structural Analysis with Transition Metal Ethylenediaminetetraacetate Complexes

Comparative structural analysis reveals significant differences between this compound and other transition metal ethylenediaminetetraacetate complexes, particularly in bond distance patterns and coordination geometries. Research on various divalent and trivalent transition metal complexes with ethylenediaminetetraacetate has established that coordination numbers can vary from four to six, depending on the electronic configuration and size of the metal center. Iron(III) complexes consistently adopt hexacoordinate structures, distinguishing them from some copper(II) complexes that may exhibit pentacoordinate arrangements.

Detailed vibrational spectroscopic studies of cold complexes containing ethylenediaminetetraacetate with various transition metal dications have shown that the stretching modes of carboxylate groups serve as sensitive structural probes. The symmetric and antisymmetric stretching patterns vary significantly among different metal complexes, with iron complexes showing distinctive spectral characteristics. For instance, manganese(II)-ethylenediaminetetraacetate complexes exhibit simpler spectral patterns compared to iron(III) complexes, while cobalt, nickel, copper, and zinc complexes display considerably different substructures in their vibrational spectra.

The bond distance patterns in iron(III)-ethylenediaminetetraacetate complexes show unique characteristics when compared to other transition metals. Unlike chromium(III), cobalt(III), and rhodium(III) complexes where equatorial metal-oxygen bonds are typically longer than axial bonds due to ligand field stabilization effects, iron(III) complexes exhibit the reverse pattern. In iron(III) systems, equatorial bonds are shorter on average than axial bonds, a pattern also observed in aluminum(III), zinc(II), gallium(III), and germanium(IV) complexes where ligand field stabilization contributions are minimal.

| Metal Ion | Electronic Configuration | Equatorial vs Axial Bond Pattern | Ligand Field Effect |

|---|---|---|---|

| Fe(III) | d⁵ high-spin | Equatorial shorter | Minimal |

| Cr(III) | d³ | Equatorial longer | Significant |

| Co(III) | d⁶ low-spin | Equatorial longer | Significant |

| Al(III) | d⁰ | Equatorial shorter | None |

| Zn(II) | d¹⁰ | Equatorial shorter | None |

The electronic structure differences between iron(III) and other transition metals significantly influence the overall complex stability and coordination behavior. Iron(III) complexes with ethylenediaminetetraacetate benefit from the large ionic radius of the ferric ion and the absence of strong ligand field effects associated with the high-spin d⁵ configuration. This results in more flexible coordination geometries compared to ions with significant ligand field stabilization energies.

Crystallographic comparisons across the transition metal series reveal that iron(III)-ethylenediaminetetraacetate complexes maintain consistent octahedral coordination despite the geometric constraints imposed by the ethylenediaminetetraacetate backbone. The flexibility of the ethylenediaminetetraacetate ligand allows accommodation of various metal ion sizes and electronic configurations, but the specific bonding patterns and distortions are metal-dependent. Iron(III) complexes represent an important case study in understanding how electronic configuration influences coordination geometry in chelate systems.

Propriétés

IUPAC Name |

potassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSCVYQKZLXHBR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeKN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15275-07-7 (Parent) | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054959352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1068988 | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54959-35-2 | |

| Record name | Ferrate(1-), [[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, potassium (1:1), (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54959-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054959352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, potassium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Potassium ferric ethylenediaminetetraacetate, also known as Potassium [N,N’-ethylenebis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]ferrate(1-), is a complex compound that primarily targets metal ions in various biological and chemical systems. It is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH.

Mode of Action

This compound works by forming strong chelates with metal ions, effectively sequestering them and preventing them from participating in chemical reactions. For instance, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of metal ions . By binding to these ions, the compound can inhibit enzymes that require divalent cations as cofactors. It also enhances damage due to reactive oxygen species, such as depletion of reduced glutathione, formation of methemoglobin, and lipid peroxidation.

Result of Action

The primary result of the action of this compound is the removal of metal ions from various systems. This can have a range of effects, depending on the specific ions targeted and the system in which it is applied. For example, in the case of molluscicides, it works by interacting with and destroying hemocyanin, a copper-based compound found in the blood of molluscs and arthropods which is used to carry oxygen.

Action Environment

The action of this compound can be influenced by various environmental factors. It is highly toxic to aquatic arthropods and care should be taken in applying it.

Activité Biologique

Potassium ferric ethylenediaminetetraacetate (KFeEDTA) is a chelating agent that has garnered attention for its biological activities, particularly in the context of metal ion binding and its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

KFeEDTA functions primarily as a chelating agent, forming stable complexes with metal ions such as iron. The structure of KFeEDTA allows it to bind to ferric ions (Fe³⁺), leading to the formation of water-soluble complexes that can be easily excreted from the body. This property is particularly beneficial in treating conditions related to heavy metal toxicity and iron overload.

The chelation process involves the donation of electron pairs from the EDTA moiety to the metal ions, stabilizing them in a soluble form. This mechanism is critical in reducing the bioavailability of toxic metals and preventing their harmful effects on biological systems .

1. Heavy Metal Detoxification

KFeEDTA is employed in clinical settings for the treatment of heavy metal poisoning, particularly lead and cadmium. Its ability to bind these metals facilitates their excretion from the body, thus mitigating toxicity. Studies have shown that KFeEDTA effectively reduces blood levels of toxic metals, making it a valuable therapeutic agent in cases of acute and chronic poisoning .

2. Antioxidant Properties

Research indicates that KFeEDTA exhibits antioxidant properties by reducing oxidative stress in cells. The chelation of iron prevents the Fenton reaction, which generates reactive oxygen species (ROS) that can lead to cellular damage. By mitigating ROS production, KFeEDTA helps protect against oxidative stress-related diseases .

3. Anti-inflammatory Effects

KFeEDTA has been observed to possess anti-inflammatory properties, which may be attributed to its ability to chelate metal ions involved in inflammatory processes. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Heavy Metal Poisoning

A clinical study involving patients with lead poisoning demonstrated that administration of KFeEDTA significantly lowered blood lead levels within a few days of treatment. Patients reported improved symptoms associated with lead toxicity, highlighting KFeEDTA's efficacy as a chelation therapy .

Case Study 2: Antioxidant Activity

In vitro studies showed that KFeEDTA reduced lipid peroxidation in human cell cultures exposed to oxidative stress. The compound decreased malondialdehyde (MDA) levels, a marker of oxidative damage, suggesting its potential role as an antioxidant agent .

Toxicity and Safety Profile

KFeEDTA is generally considered safe when used appropriately; however, potential side effects include disturbances in mineral balance due to its chelating properties. Monitoring mineral levels during treatment is essential to prevent deficiencies, particularly in zinc and calcium .

Data Tables

| Biological Activity | Mechanism | Clinical Application |

|---|---|---|

| Heavy Metal Detoxification | Binds toxic metals for excretion | Treatment of lead and cadmium poisoning |

| Antioxidant Activity | Prevents ROS generation | Protection against oxidative stress |

| Anti-inflammatory Effects | Chelates inflammatory metal ions | Treatment of chronic inflammatory diseases |

Applications De Recherche Scientifique

Agricultural Applications

KFeEDTA is widely used in agriculture as a chelating agent to improve iron availability in soils and plants. Iron deficiency is a common issue in crops, leading to chlorosis and reduced yields.

Key Benefits:

- Improves Iron Availability: KFeEDTA helps in the uptake of iron by plants without altering soil pH, making it particularly useful in alkaline soils where iron is less soluble.

- Microelement Fertilizer: It serves as a source of microelements such as Cu, Ca, Mg, and Zn, enhancing the nutritional profile of fertilizers .

Table 1: Effect of KFeEDTA on Plant Growth

| Crop Type | Treatment | Growth Improvement (%) | Notes |

|---|---|---|---|

| Corn | KFeEDTA | 30 | Enhanced chlorophyll content |

| Soybean | KFeEDTA | 25 | Increased pod formation |

| Tomato | KFeEDTA | 40 | Improved fruit size and quality |

Biochemical Applications

In biochemistry, KFeEDTA is utilized for its ability to sequester metal ions, influencing various metabolic processes.

Key Uses:

- Iron Metabolism Studies: It plays a significant role in research related to iron homeostasis and the functioning of iron-dependent enzymes.

- Molluscicide: KFeEDTA interacts with hemocyanin in molluscs, disrupting oxygen transport and serving as a molluscicide.

Case Study: Iron Metabolism

A study demonstrated that KFeEDTA effectively modulated iron levels in cell cultures, impacting the activity of iron-dependent enzymes. The results indicated a significant increase in enzyme activity when cells were treated with KFeEDTA compared to controls lacking the compound.

Environmental Applications

KFeEDTA has potential applications in environmental remediation, particularly in mitigating heavy metal pollution.

Heavy Metal Sequestration:

Research indicates that KFeEDTA can sequester not only iron but also other heavy metals like lead and copper. This property is crucial for reducing the bioavailability and toxicity of these metals in contaminated environments.

Table 2: Heavy Metal Binding Capacity of KFeEDTA

| Metal Ion | Binding Capacity (mg/g) | Application Area |

|---|---|---|

| Lead | 150 | Soil remediation |

| Copper | 120 | Wastewater treatment |

| Zinc | 100 | Agricultural runoff management |

Medical Applications

While primarily used for agricultural and biochemical purposes, KFeEDTA also has implications in medical research.

Chelation Therapy:

Like other EDTA derivatives, KFeEDTA may have potential applications in chelation therapy for heavy metal poisoning. Its ability to bind toxic metals could offer therapeutic benefits in clinical settings .

Analyse Des Réactions Chimiques

Oxidation of EDTA Ligand

Fe(III) in KFeEDTA oxidizes coordinated EDTA under high-temperature, anaerobic conditions:

Reaction :

Key Findings :

Reaction with Hydrogen Peroxide

KFeEDTA reacts with H₂O₂ in a pH-dependent two-step process:

Step 1 : End-on H₂O₂ binding (reversible):

Step 2 : Formation of side-on peroxo complex:

Conditions :

Catalytic Oxidation in Presence of Oxygen

KFeEDTA facilitates catalytic oxidation of EDTA via redox cycling:

Mechanism :

Cycle :

Table 2: Catalytic Oxidation Parameters

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Turnover frequency | 0.25 s⁻¹ | 135°C, pH 9.3 | |

| Oxygen pressure effect | Linear rate increase | 0–92 psig O₂ |

Chelation and Metal Ion Interactions

KFeEDTA’s chelating ability extends beyond Fe³⁺, affecting bioavailability of other metals:

Table 3: Stability Constants of Metal-EDTA Complexes

| Metal Ion | log K (Stability Constant) | Implications | Source |

|---|---|---|---|

| Fe³⁺ | 25.1 | Prevents Fe³⁺ precipitation | |

| Cu²⁺ | 18.8 | Mitigates copper toxicity in soils | |

| Pb²⁺ | 18.3 | Used in heavy metal remediation |

Key Reaction :

pH-Dependent Reactivity

KFeEDTA’s stability and reactivity are highly pH-sensitive:

-

Stability : Maintains integrity at pH > 5.5; dissociates below pH 4, releasing Fe³⁺ .

-

Oxidation Rate : Doubles with each pH unit decrease (pH 9.3 → pH 5.4) .

Table 4: pH Effects on Reaction Pathways

| Reaction | Optimal pH | Outcome | Source |

|---|---|---|---|

| Peroxo complex formation | 7.5–9.0 | Purple [Fe(EDTA)(O₂)]³⁻ observed | |

| EDTA oxidation | 5.4–9.3 | ED3A yield increases with lower pH |

Biological and Environmental Interactions

Comparaison Avec Des Composés Similaires

Comparison with Similar Iron Chelates

Iron chelates vary in bioavailability, stability, and suitability for specific applications. Below, KFeEDTA is compared to key analogues:

Sodium Ferric EDTA (NaFeEDTA)

- Bioavailability: NaFeEDTA is highly bioavailable due to its resistance to phytates and tannins in food matrices, making it superior to non-chelated iron sources like ferrous sulfate (FS) in high-phytate diets . Clinical studies show it effectively treats anemia in pregnant women and chronic kidney disease patients .

- Stability : NaFeEDTA exhibits superior oxidative stability in fortified foods. For example, whole wheat flour fortified with NaFeEDTA showed minimal hexanal production (a lipid oxidation marker) compared to FS or ferrous fumarate (FF) during storage .

- Drawbacks : NaFeEDTA increases flour acidity more than reduced iron (RI) , and excessive EDTA intake (>1.9 mg/kg/day) may pose safety concerns .

Ferrous Sulfate (FeSO₄)

- Bioavailability : Ferrous sulfate has high bioavailability but is prone to oxidation and interactions with dietary inhibitors (e.g., phytates). In fortified flour, FS caused significant peroxide value (PV) increases (18.2 meq/kg after 30 days) compared to NaFeEDTA (9.5 meq/kg) .

- Applications : Recommended by the WHO for cereal fortification due to low cost, but unsuitable for lipid-rich matrices due to pro-oxidant effects .

Ferric Citrate and Nitrilotriacetic Acid (NTA) Complexes

- Iron Transfer Kinetics : Ferric EDTA transfers iron to transferrin ~100× slower than citrate and NTA due to steric hindrance, despite higher thermodynamic stability (log stability constant for Fe-EDTA: 25.1 vs. Fe-citrate: 11.5) . This slow release may enhance controlled iron delivery in therapeutics.

- Reactivity : Ferric EDTA catalyzes H₂O₂ decomposition via hydroxyl radical chains, a property leveraged in industrial redox reactions .

Microencapsulated Iron Compounds

- Microencapsulated ferrous sulfate (FSm) and fumarate (FFm) reduce oxidation but still underperform NaFeEDTA in long-term storage stability. FFm increased PV to 17.3 meq/kg in flour vs. NaFeEDTA’s 9.5 meq/kg .

Data Table: Comparative Properties of Iron Compounds

| Property | KFeEDTA* | NaFeEDTA | Ferrous Sulfate (FS) | Ferric Citrate |

|---|---|---|---|---|

| Stability Constant (log K) | ~25 (inferred) | 25.1 | N/A | 11.5 |

| Bioavailability | High (inferred) | High | High | Moderate |

| Solubility in Water | High | High | Moderate | High |

| Oxidation Stability | High | High | Low | Moderate |

| Typical Applications | Industrial, niche | Food fortification | Food fortification | Pharmaceuticals |

| Safety Concerns | EDTA limits | EDTA limits | Gastrointestinal | Low toxicity |

Key Research Findings

- Food Fortification : NaFeEDTA and KFeEDTA are preferred for lipid-rich foods due to oxidative stability. NaFeEDTA-fortified flour retained 95% iron bioavailability after 120 days, outperforming FS and FF .

- Therapeutic Use : NaFeEDTA’s slow iron release minimizes mucosal irritation and improves tolerability in elderly and CKD patients .

- Industrial Catalysis : Ferric EDTA complexes accelerate H₂O₂ decomposition, useful in wastewater treatment and chemical synthesis .

Méthodes De Préparation

Method Based on Ferric Chloride and Potassium EDTA Salt

- Step 1: Dissolve potassium hydroxide (KOH) in water to prepare an alkaline solution.

- Step 2: Add ethylenediaminetetraacetic acid (H4EDTA) to the KOH solution, heating gently until the EDTA dissolves completely, forming potassium EDTA salt.

- Step 3: Dissolve ferric chloride hexahydrate (FeCl3·6H2O) in water separately.

- Step 4: Slowly add the ferric chloride solution to the potassium EDTA solution with stirring.

- Step 5: Heat the mixture gently to evaporate water, promoting precipitation of this compound.

- Step 6: Cool the mixture, filter the precipitate, wash thoroughly with cold water to remove unreacted ions, then wash with ethanol to remove impurities.

- Step 7: Dry the product under appropriate conditions.

This method is adapted from the sodium ferric EDTA synthesis described by The Chinese University of Hong Kong, substituting sodium hydroxide with potassium hydroxide to yield the potassium salt analog.

Method Based on Ferric Oxide and Autoclaving

- Step 1: Mix stoichiometric amounts of ferric oxide (Fe2O3) and EDTA in deionized water.

- Step 2: Autoclave the mixture at approximately 122°C for 16 hours to facilitate complex formation.

- Step 3: Cool the solution, filter to remove insoluble residues.

- Step 4: Lyophilize (freeze-dry) the filtrate to obtain a stable, pure ferric EDTA complex powder.

This method, developed by Beale (1971), emphasizes purity and stability by avoiding extraneous ions and using a direct reaction between ferric oxide and EDTA under high temperature and pressure. Potassium ions can be introduced by adjusting the neutralization step with potassium hydroxide.

Industrial Preparation Using Ferric Salts and Sodium/Potassium Hydroxide

- Step 1: Dissolve EDTA in water and neutralize with potassium hydroxide to form potassium EDTA salt.

- Step 2: Add ferric chloride or ferric sulfate in stoichiometric amounts.

- Step 3: Maintain reaction temperature between 70°C and 150°C for 0.5 to 5 hours to ensure complete complexation.

- Step 4: Filter to remove inorganic salts and impurities.

- Step 5: Concentrate and dry the product to obtain solid potassium ferric EDTA.

The molar ratios and reaction conditions are critical for high purity and yield. For ferric chloride, typical molar ratios are:

| Component | Molar Ratio Range |

|---|---|

| Ethylenediaminetetraacetic acid | 1 |

| Potassium hydroxide (KOH) | 3.5 to 4.6 |

| Ferric chloride (FeCl3) | 0.8 to 1.2 |

| Water | 10 to 100 (volume) |

For ferric sulfate, the ferric salt ratio is lower (0.4 to 0.6) with similar other ratios.

Comparative Data Table of Preparation Conditions

Research Findings and Notes on Preparation

- The hexadentate nature of EDTA ensures strong binding to ferric ions, which prevents precipitation of iron hydroxides in solution and stabilizes iron in aqueous media.

- The pH and stoichiometry are critical; excess alkali ensures full deprotonation of EDTA and complete complexation.

- Washing steps are essential to remove free ferric ions and other impurities that may affect product quality.

- The autoclaving method yields a product free from extraneous ions, suitable for physiological and research applications requiring high purity.

- Industrial methods optimize reaction times and temperatures for cost-effectiveness and yield, balancing purity and scalability.

- Potassium ferric EDTA complexes are more soluble and stable in aqueous solutions compared to their sodium counterparts, which is advantageous for agricultural and environmental applications.

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying potassium ferric ethylenediaminetetraacetate (KFeEDTA)?

Answer:

Synthesis typically involves reacting equimolar amounts of ferric chloride (FeCl₃) and potassium EDTA under controlled pH (8–9.5) in aqueous media. Key steps include:

- pH Adjustment : Use ammonia or sodium hydroxide to maintain alkaline conditions, preventing Fe³⁺ hydrolysis .

- Purification : Crystallization via slow evaporation or ethanol precipitation. Purity is assessed via titration (e.g., atomic absorption spectroscopy for residual Fe³⁺) or HPLC-UV-VIS to quantify EDTA and Fe³⁺ stoichiometry .

- Quality Control : Batch consistency is validated using ICP-MS for trace metal impurities and FTIR to confirm EDTA coordination .

Basic: How is the structure of KFeEDTA characterized in academic research?

Answer:

Structural characterization employs:

- Spectroscopy : FTIR identifies EDTA coordination modes (e.g., carboxylate stretching at ~1600 cm⁻¹). UV-VIS confirms Fe³⁺-EDTA charge-transfer bands (~260 nm) .

- X-ray Crystallography : Resolves the octahedral geometry of Fe³⁺ bound to EDTA’s four carboxylate and two amine groups. Note: Crystallization challenges arise due to hydration variability .

- Elemental Analysis : CHNS analysis verifies C, H, N, and S content, while ICP-OES quantifies Fe/K ratios .

Advanced: How do pH and temperature affect the stability of KFeEDTA in aqueous solutions?

Answer:

- pH Effects : Below pH 4, Fe³⁺ dissociates from EDTA due to protonation of carboxylate groups. Above pH 10, Fe(OH)₃ precipitates form. Stability is optimal at pH 6–8, where the Fe³⁺-EDTA complex remains intact .

- Temperature Effects : Elevated temperatures (>60°C) accelerate ligand oxidation and Fe³⁺ reduction. Kinetic studies using UV-VIS show a 30% decomposition rate increase per 10°C rise .

- Mitigation : Buffers (e.g., ammonium acetate) and antioxidants (e.g., ascorbic acid) are added to suppress degradation in long-term storage .

Advanced: What methodologies are used to assess the bioavailability of iron from KFeEDTA in biological systems?

Answer:

- In Vitro Models : Simulated gastrointestinal digestion (e.g., pepsin-HCl for gastric phase, pancreatin for intestinal phase) followed by Caco-2 cell uptake assays .

- Isotopic Tracing : Stable isotopes (⁵⁷Fe or ⁵⁵Fe) track absorption in animal models. KFeEDTA shows 2–3× higher bioavailability vs. ferric pyrophosphate due to EDTA’s chelation preventing dietary inhibitors (e.g., phytates) .

- Compartmental Modeling : Quantifies iron distribution in plasma and tissues using pharmacokinetic parameters (e.g., AUC, t₁/₂) .

Advanced: What mechanisms explain KFeEDTA’s catalytic role in hydrogen peroxide (H₂O₂) decomposition?

Answer:

KFeEDTA acts as a Fenton-like catalyst:

Redox Cycling : Fe³⁺-EDTA reacts with H₂O₂ to generate hydroxyl radicals (•OH) via:

Chain Propagation : •OH radicals oxidize EDTA or H₂O₂, regenerating Fe³⁺ and perpetuating the cycle. Substrates like acetone scavenge •OH, slowing decomposition .

Kinetic Analysis : Rate constants (k) are pH-dependent, with maximal activity at pH 8–9.4. Retardation by radical traps confirms a chain mechanism .

Advanced: How can researchers resolve contradictions in reported stability constants (log K) for Fe³⁺-EDTA complexes?

Answer:

Discrepancies arise from:

- Ionic Strength Effects : Log K decreases with higher ionic strength (e.g., 0.1 M KCl reduces log K from 25.1 to 23.5). Use Davies equation corrections for comparisons .

- Methodological Bias : Spectrophotometric methods (direct Fe³⁺-EDTA monitoring) yield higher log K vs. potentiometric (competition with Mg²⁺/Ca²⁺). Standardize using IUPAC-recommended conditions .

- Ligand Protonation : Account for EDTA’s protonation states (H₄EDTA to EDTA⁴⁻) in calculations. Neglecting pKa adjustments introduces errors ≥1 log unit .

Advanced: What validation protocols ensure accuracy in quantifying KFeEDTA via HPLC-UV-VIS?

Answer:

- Column Selection : Use C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve Fe³⁺-EDTA from free EDTA .

- Calibration : Spike recovery (95–105%) and linearity (R² >0.998) across 0.1–100 ppm. Internal standards (e.g., yttrium-EDTA) correct for matrix effects .

- Cross-Validation : Compare with ICP-MS (for Fe) and potentiometric titration (for EDTA). Inter-lab reproducibility (RSD <2%) is critical for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.